molecular formula C8H13NO2 B14665404 Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one CAS No. 38436-63-4

Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one

Cat. No.: B14665404
CAS No.: 38436-63-4
M. Wt: 155.19 g/mol
InChI Key: FJGOMPONQJLNPH-UHFFFAOYSA-N
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Description

Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

38436-63-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-one

InChI

InChI=1S/C8H13NO2/c10-8-5-9-4-2-1-3-7(9)6-11-8/h7H,1-6H2

InChI Key

FJGOMPONQJLNPH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(=O)OCC2C1

Origin of Product

United States

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